8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one
Description
Properties
IUPAC Name |
2-ethoxy-1-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6,7,8,9-tetrahydroquinolizin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-2-29-19-15-20(27)26-10-6-5-9-18(26)21(19)22(28)25-13-11-24(12-14-25)17-8-4-3-7-16(17)23/h3-4,7-8,15H,2,5-6,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQBJTNSDPQWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N2CCCCC2=C1C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Tetrahydroquinolizinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: This step involves the use of a fluorinated aromatic compound, typically through a coupling reaction.
Ethoxylation: The ethoxy group is introduced via an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the piperazine ring.
Reduction: Reduction reactions can target the carbonyl group in the quinolizinone core.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential interactions with biological macromolecules. Its piperazine moiety is of particular interest due to its presence in many bioactive compounds.
Medicine
The compound’s structure suggests potential pharmacological activity. It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry
In industrial applications, the compound can be used as a precursor for the synthesis of advanced materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of 8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of signaling pathways, which can result in therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence describes quinolone derivatives with piperazine-based substituents. While the target compound is a quinolizinone, structural parallels allow comparisons:
Core Structure Differences
- Target Compound: Tetrahydroquinolizin-6-one core (non-aromatic, partially saturated).
- Evidence Compounds (e.g., 5a–m): 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core (aromatic, planar) .
Substituent Analysis
| Compound Class | Position 7/9 Substituent | Position 6/8 Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | 4-(2-Fluorophenyl)piperazine-1-carbonyl | 8-ethoxy | Ethoxy, fluorophenyl, piperazine |
| Evidence Compounds (e.g., 3) | 4-(Benzyloxycarbonyl)piperazine | 6-fluoro, 1-cyclopropyl | Fluoro, cyclopropyl, benzyl ester |
- Piperazine Modifications: The target’s 2-fluorophenyl group may enhance receptor selectivity due to fluorine’s electronegativity and steric effects, compared to benzyloxycarbonyl or benzenesulfonyl groups in evidence compounds .
- Position 6/8 Substitutions: The target’s 8-ethoxy group likely increases lipophilicity (logP) compared to 6-fluoro substituents in quinolones, which prioritize hydrogen bonding .
Hypothetical Pharmacological Implications
While the evidence lacks explicit activity data, structural trends suggest:
- Antimicrobial Potential: Quinolones (evidence) target DNA gyrase. The target’s quinolizinone core may retain similar activity if the scaffold accommodates gyrase binding.
- Neuroactivity : The 2-fluorophenyl-piperazine group is common in 5-HT1A/D2 receptor ligands. This could position the target as a CNS candidate, unlike the evidence’s ester/sulfonyl derivatives .
Biological Activity
8-Ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one is a synthetic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H28FN3O3
- CAS Number : 1775320-06-3
- IUPAC Name : this compound
This compound features a quinolizinone core with an ethoxy group and a piperazine moiety substituted with a fluorophenyl group, which may influence its biological interactions.
Research indicates that compounds with similar structures often exhibit activity through inhibition of certain enzymes or receptors. Specifically, the presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which may modulate dopaminergic and serotonergic pathways.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of similar compounds on healthy fibroblast cells. For example, certain derivatives exhibited selective toxicity profiles with IC50 values indicating low cytotoxicity at therapeutic concentrations . The selectivity for MAO-B over MAO-A could make this compound a candidate for neuroprotective therapies.
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves sequential functionalization of the quinolizinone core. Key steps include:
- Coupling the piperazine-carbonyl moiety : Reacting 4-(2-fluorophenyl)piperazine with a carbonylating agent (e.g., triphosgene) under anhydrous conditions, followed by conjugation to the ethoxy-substituted quinolizinone core .
- Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for coupling reactions to minimize side products .
- Yield enhancement : Use of catalysts like N,N-diisopropylethylamine (DIEA) improves reaction efficiency (yields ~20–35%) .
Advanced: How can reaction conditions be optimized for introducing the piperazine-carbonyl group?
- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent decomposition .
- Reagent stoichiometry : A 1.2:1 molar ratio of piperazine derivative to quinolizinone precursor reduces unreacted starting material .
- Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity in multi-step syntheses .
Basic: What spectroscopic techniques confirm the compound’s structure?
- 1H/13C NMR : Key signals include the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.1 ppm for OCH2) and quinolizinone carbonyl (δ ~170 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C25H27FN3O3: 460.2034) .
- IR Spectroscopy : Confirms carbonyl stretches (~1650–1750 cm⁻¹) and piperazine N-H bonds (~3300 cm⁻¹) .
Advanced: How to address low yields in multi-step synthesis?
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 1:8) to isolate intermediates .
- Side reaction mitigation : Pre-activate the piperazine with tert-butoxycarbonyl (Boc) protection before coupling .
- Catalyst screening : Transition metals (e.g., Pd/C) improve reductive amination steps .
Advanced: What are common impurities, and how are they analyzed?
- Byproducts : Unreacted 2-fluorophenylpiperazine (detected via HPLC retention time shift) .
- Degradation products : Hydrolysis of the ethoxy group under acidic conditions (monitored by TLC) .
- Reference standards : Compare with certified impurities (e.g., CAS 82419-52-1) using LC-MS .
Basic: How is biological activity (e.g., kinase inhibition) evaluated?
- In vitro assays : Use ATP-binding domain competition assays (IC50 determination) for tyrosine kinases .
- Cell-based models : Test antiproliferative effects in cancer lines (e.g., MCF-7) at 1–100 µM concentrations .
- Docking studies : AutoDock Vina predicts binding affinity to kinase active sites (e.g., EGFR) .
Advanced: How to resolve contradictory NMR data?
- Dynamic effects : Rotameric equilibria in the piperazine ring cause split signals; use variable-temperature NMR .
- Stereochemical ambiguity : Assign syn/anti conformers via NOESY cross-peaks between the fluorophenyl and quinolizinone .
- Cross-validation : Correlate 2D-COSY and HSQC spectra to confirm coupling patterns .
Advanced: What is the role of the 2-fluorophenyl group in bioactivity?
- SAR studies : Fluorine enhances lipophilicity (logP ~2.8) and stabilizes π-π stacking in kinase pockets .
- Electron-withdrawing effects : The ortho-F substituent increases resistance to oxidative metabolism .
- Comparative analysis : Replace with 3- or 4-fluorophenyl to assess positional effects on IC50 .
Basic: How stable is this compound under varying conditions?
- Thermal stability : Decomposes above 150°C (TGA analysis) .
- pH sensitivity : Stable at pH 6–8; hydrolyzes in strong acid/base (monitored by HPLC) .
- Storage : Store at –20°C under argon to prevent oxidation .
Advanced: Which computational methods predict binding modes?
- Molecular docking : Glide SP/XP scoring in Schrödinger Suite models interactions with kinase catalytic domains .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- Free energy calculations : MM-PBSA quantifies binding affinity contributions (e.g., ΔG = –45.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
